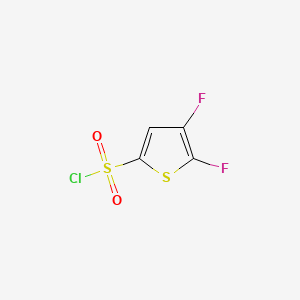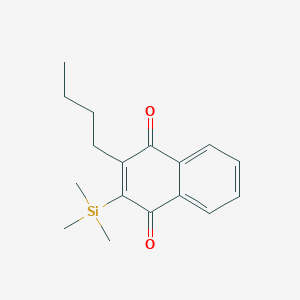![molecular formula C19H26N2O6 B14015237 Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate](/img/structure/B14015237.png)
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate is a complex organic compound that belongs to the class of indolizine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate typically involves multiple steps, including the formation of the indolizine core and the subsequent functionalization to introduce the spiro and ester groups. One common approach is the radical cyclization/cross-coupling method, which efficiently constructs the indolizine ring with high atom- and step-economy .
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the indolizine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The spiro and ester groups may also contribute to the compound’s overall activity by influencing its binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different functional groups.
Spiro Compounds: Molecules with spiro structures that exhibit unique chemical and biological properties
Uniqueness
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the spiro[indolizine-1,2’-[1,3]dioxolan] moiety sets it apart from other indolizine derivatives, providing unique structural and functional attributes .
Propiedades
Fórmula molecular |
C19H26N2O6 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
ethyl 2-[6'-(acetamidomethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]butanoate |
InChI |
InChI=1S/C19H26N2O6/c1-4-13(18(24)25-5-2)14-10-16-19(26-8-9-27-19)6-7-21(16)17(23)15(14)11-20-12(3)22/h10,13H,4-9,11H2,1-3H3,(H,20,22) |
Clave InChI |
NUBGXUXEHJSOJD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)CNC(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)



![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)
![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)

![1-[Butoxy(phenyl)methyl]piperidine](/img/structure/B14015215.png)



